tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate
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Overview
Description
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, a piperidine ring, and a cyclopropyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the cyclopropyl group. Common reagents used in these reactions include tert-butyl chloroformate, piperidine, and cyclopropylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Halides, amines, and solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl methyl (piperidin-3-yl)carbamate
Uniqueness
Compared to similar compounds, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H35N3O3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C19H35N3O3/c1-13(2)16(20)17(23)21-10-6-7-14(11-21)12-22(15-8-9-15)18(24)25-19(3,4)5/h13-16H,6-12,20H2,1-5H3 |
InChI Key |
KGUVVMGPHUKQSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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